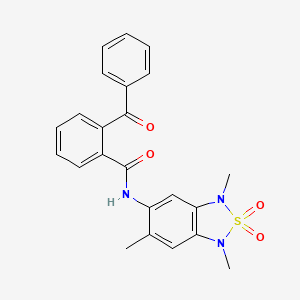

![molecular formula C15H14N4OS B6425461 N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide CAS No. 2034253-19-3](/img/structure/B6425461.png)

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide” is a compound that contains a triazole ring. Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry due to their wide range of biological activities . The synthesis of such compounds often involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .Chemical Reactions Analysis

The chemical reactions involving triazole derivatives are diverse. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF produces the corresponding 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process .Applications De Recherche Scientifique

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide has been used extensively in scientific research due to its ability to inhibit the enzyme CYP2C9. This enzyme is involved in the metabolism of drugs and other compounds, and its inhibition can be used to study the pharmacokinetics and pharmacodynamics of drugs. This compound has also been studied for its potential use in drug design and development, as well as its potential use as a therapeutic agent.

Mécanisme D'action

Target of Action

It is known that 1,2,3-triazoles, a core structure in the compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow them to structurally resemble the amide bond, mimicking an E or a Z amide bond . This suggests that the compound may interact with its targets through these properties, leading to changes in the targets’ functions.

Biochemical Pathways

Given the broad applications of 1,2,3-triazoles in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology , it can be inferred that the compound may influence various biochemical pathways, leading to downstream effects.

Result of Action

It is known that 1,2,3-triazoles have shown versatile biological activities . This suggests that the compound may have various molecular and cellular effects, depending on its targets and the biochemical pathways it affects.

Action Environment

It is known that the activation barrier of some reactions can be overcome under certain conditions, such as heating . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively straightforward. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is also relatively expensive, and its binding affinity to enzymes other than CYP2C9 is relatively low.

Orientations Futures

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide has a wide range of potential applications in the field of medicinal chemistry, and there are several potential future directions for its study. These include further investigation into its mechanism of action, as well as its potential use in drug design and development. Additionally, further research could be conducted into the effects of this compound on other enzymes involved in drug metabolism, as well as its potential use in the treatment of various diseases. Finally, further research could be conducted into the potential use of this compound as an adjuvant therapy for existing drugs.

Méthodes De Synthèse

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide can be synthesized using a variety of methods. One method involves the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol with thiophene-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and yields this compound as the product. Other methods of synthesis include the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol with thiophene-3-carboxylic acid in the presence of a base such as piperidine, or the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol with thiophene-3-carboxylic acid in the presence of a base such as triethylamine.

Propriétés

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(13-6-9-21-11-13)18-14(10-19-16-7-8-17-19)12-4-2-1-3-5-12/h1-9,11,14H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHHOCVNMQMBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)

![5-cyclopropyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6425404.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6425412.png)

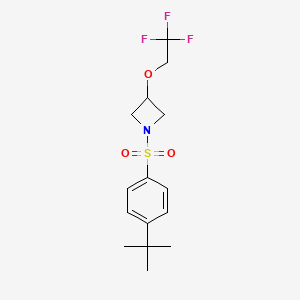

![1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425438.png)

![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)

![1-(4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6425458.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)

![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6425471.png)

![4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6425474.png)

![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6425480.png)